molecular formula C7H4N2O2S B12676143 5-Nitro-2,1-benzisothiazole CAS No. 24245-99-6

5-Nitro-2,1-benzisothiazole

Cat. No.: B12676143
CAS No.: 24245-99-6
M. Wt: 180.19 g/mol
InChI Key: HOVSOVGOGGZFRH-UHFFFAOYSA-N
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Description

5-Nitro-2,1-benzisothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a nitro group at the 5-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5-nitro-2,1-benzisothiazole involves the nitration of 2,1-benzisothiazole. This process typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position . Another method involves the oxidation of 5-nitro-2-amino-3-R-thiobenzamides with hydrogen peroxide or bromine .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,1-benzisothiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The nitro group makes the compound susceptible to electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Azo Coupling: The compound can react with diazonium salts to form azo dyes.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Azo Coupling: Diazonium salts in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of 5-nitro-2,1-benzisothiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. In antimicrobial applications, the compound disrupts bacterial cell walls and inhibits essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Lacks the nitro group and has different reactivity and applications.

    2,1-Benzisoxazole: Contains an oxygen atom instead of sulfur in the ring structure.

    Benzimidazole: Features a nitrogen atom in place of sulfur.

Uniqueness

5-Nitro-2,1-benzisothiazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of dyes and as a potential therapeutic agent .

Properties

IUPAC Name

5-nitro-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-1-2-7-5(3-6)4-12-8-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVSOVGOGGZFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947072
Record name 5-Nitro-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24245-99-6
Record name 2,1-Benzisothiazole, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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